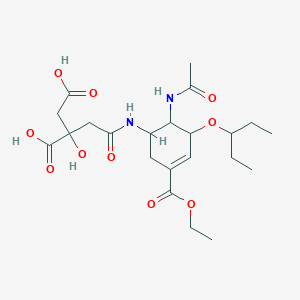

Oseltamivir citric acid Adduct

Description

BenchChem offers high-quality Oseltamivir citric acid Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir citric acid Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H34N2O10 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

2-[2-[(6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl)amino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C22H34N2O10/c1-5-14(6-2)34-16-9-13(20(29)33-7-3)8-15(19(16)23-12(4)25)24-17(26)10-22(32,21(30)31)11-18(27)28/h9,14-16,19,32H,5-8,10-11H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H,30,31) |

InChI Key |

QGNLWYHWTPPAFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)O)O)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Formation, Analysis, and Mitigation of Oseltamivir-Citric Acid Adducts

Abstract

Oseltamivir, the active pharmaceutical ingredient (API) in Tamiflu®, is a cornerstone of antiviral therapy for influenza. While its overall stability profile is well-documented, the potential for interaction with common pharmaceutical excipients remains a critical area of investigation for formulation scientists. This guide provides an in-depth examination of the adduct formation mechanism between oseltamivir and citric acid, a widely used excipient. Contrary to a simple degradation pathway, this interaction highlights a nuanced chemical incompatibility. Citric acid is often employed to maintain an acidic pH, which paradoxically enhances oseltamivir's stability against hydrolysis while creating conditions conducive to a direct chemical reaction. This document elucidates the nucleophilic amidation mechanism, details authoritative methods for the adducts' characterization, and presents a comprehensive, self-validating experimental protocol for their study.

Introduction: The Duality of Citric Acid in Oseltamivir Formulations

Oseltamivir phosphate is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate, a potent inhibitor of the influenza neuraminidase enzyme.[][2] The chemical stability of the oseltamivir molecule, particularly its ethyl ester moiety, is highly pH-dependent. Forced degradation studies have extensively shown that oseltamivir is susceptible to hydrolysis under both acidic and alkaline conditions, with maximal stability observed around pH 4.0.[3][4]

This pH-stability profile is the primary driver for using acidulants like citric acid in oral liquid formulations. By maintaining an acidic environment, citric acid effectively minimizes the rate of hydrolytic degradation of the ester linkage.[5][6] However, this deliberate choice introduces a competing risk: a direct chemical reaction between the drug substance and the excipient. The primary amino group at the C-5 position of oseltamivir's cyclohexene ring is a potent nucleophile. Citric acid, a tricarboxylic acid, provides electrophilic carbonyl targets. Under conditions of elevated temperature and moisture, which can occur during manufacturing or long-term storage, this reactivity can lead to the formation of drug-excipient adducts, representing a unique class of impurities.[7]

Understanding this mechanism is not merely an academic exercise. It is fundamental to developing robust, stable, and safe oseltamivir formulations. The formation of such adducts can lead to a decrease in API potency and the introduction of new, uncharacterized chemical entities that require toxicological assessment.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of the oseltamivir-citric acid adduct is a classic example of nucleophilic acyl substitution, specifically an amidation reaction . The reaction occurs between the primary amine of oseltamivir and one of the carboxylic acid functional groups of citric acid. Research has successfully isolated and characterized two primary adducts that arise from this interaction in commercial oseltamivir phosphate powder for oral suspension.[7][8]

The core transformation involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of oseltamivir's amino group onto the electrophilic carbonyl carbon of a citric acid carboxyl group. This is followed by the elimination of a water molecule to form a stable amide bond.

The two identified adducts are:

-

Adduct I: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

-

Adduct II: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

The formation of these two distinct structures suggests that the reaction can proceed via different pathways, likely involving either the terminal or the central carboxyl group of citric acid, potentially followed by intramolecular rearrangement or cyclization under thermal stress.[7]

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental amidation reaction between oseltamivir and citric acid, leading to the formation of a representative adduct.

Caption: Amidation reaction between oseltamivir's primary amine and a carboxyl group of citric acid.

Analytical Characterization of Adducts

The identification and quantification of these adducts require high-resolution analytical techniques capable of separating structurally similar compounds from the parent API and other degradants.[9] The methods of choice are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[7]

-

HPLC: A stability-indicating reverse-phase HPLC method is essential. Such methods can separate oseltamivir from its known hydrolytic and oxidative degradants, as well as the more polar citrate adducts.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is indispensable for unambiguous structure confirmation. It provides accurate mass measurements of the parent ions of the adducts, allowing for the determination of their elemental composition. Tandem MS (MS/MS) is then used to fragment the adduct ions, providing structural information that helps pinpoint the location of the newly formed amide bond.[10]

Data Presentation: Expected Mass Spectrometry Data

The table below summarizes the theoretical mass data crucial for identifying oseltamivir and its two known citric acid adducts during an LC-MS analysis.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |

| Oseltamivir (Free Base) | C₁₆H₂₈N₂O₄ | 312.41 | 312.2049 | 313.2122 |

| Adduct I | C₂₂H₃₄N₂O₁₀ | 486.51 | 486.2214 | 487.2287 |

| Adduct II | C₂₂H₃₄N₂O₁₀ | 486.51 | 486.2214 | 487.2287 |

Experimental Protocol: A Self-Validating Forced Degradation Study

This protocol describes a robust, self-validating workflow to intentionally generate, detect, and confirm the identity of oseltamivir-citric acid adducts. The design incorporates critical controls to ensure that the observed impurities are unequivocally the result of the drug-excipient interaction.

Visualizing the Experimental Workflow

Caption: Self-validating workflow for forced degradation study of oseltamivir-citrate interaction.

Step-by-Step Methodology

Objective: To confirm the formation of adducts is dependent on the presence of both oseltamivir and citric acid.

Materials:

-

Oseltamivir Phosphate API

-

Anhydrous Citric Acid (USP/Ph. Eur. grade)

-

HPLC-grade Water

-

Volumetric flasks, pipettes, vials

-

Calibrated oven or water bath

-

RP-HPLC system with PDA/UV detector coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Oseltamivir Phosphate in water at a concentration of 1.0 mg/mL.

-

Prepare a stock solution of Citric Acid in water at a concentration of 1.0 mg/mL.

-

-

Preparation of Stress Samples (Self-Validating System):

-

Sample A (Test Sample): In a 10 mL volumetric flask, combine 5.0 mL of the oseltamivir stock solution and 5.0 mL of the citric acid stock solution. This creates a solution containing both reactants.

-

Sample B (API Control): In a 10 mL volumetric flask, place 5.0 mL of the oseltamivir stock solution and dilute to volume with water. This control will show degradation pathways of the API alone under the stress conditions.

-

Sample C (Excipient Control): In a 10 mL volumetric flask, place 5.0 mL of the citric acid stock solution and dilute to volume with water. This ensures the excipient itself does not degrade into interfering species.

-

Sample D (T=0 Reference): Prepare a fresh mixture as described for Sample A, but do not subject it to stress. Analyze immediately to establish the baseline chromatogram.

-

-

Application of Stress:

-

Tightly cap all vials (A, B, and C).

-

Place the vials in a calibrated oven or water bath set to a moderately elevated temperature (e.g., 60°C).

-

Maintain the stress condition for a defined period (e.g., 24, 48, and 72 hours). The duration may be adjusted based on the observed rate of degradation.

-

-

Analysis by LC-MS/MS:

-

After the stress period, allow samples to cool to room temperature.

-

Analyze all samples (A, B, C, and the T=0 reference D) using a validated, stability-indicating HPLC method.

-

HPLC Conditions (Illustrative):

-

Column: C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate polar adducts from the main API peak.

-

Flow Rate: 0.3 mL/min

-

Detection: UV at 215 nm and full scan positive ion mode HRMS.

-

-

MS/MS Analysis: Configure the mass spectrometer to perform data-dependent acquisition, triggering MS/MS fragmentation on the most intense ions detected in the full scan, particularly targeting the theoretical m/z values of the expected adducts.

-

-

Data Interpretation and Validation:

-

Causality: Compare the chromatogram of Sample A (Test) with those of Sample B (API Control) and Sample C (Excipient Control). The adduct peaks should be present only in Sample A. Their absence in B and C provides direct evidence that the interaction requires both oseltamivir and citric acid.

-

Identification: For the unique peaks observed in Sample A, extract the high-resolution mass spectrum. The measured accurate mass of the [M+H]⁺ ion should match the theoretical mass of the adducts (487.2287 Da) within a narrow mass tolerance (e.g., < 5 ppm).

-

Structural Confirmation: Analyze the MS/MS fragmentation pattern of the adduct ions. The fragments should be consistent with the proposed amide-linked structures.

-

Implications for Drug Development and Formulation

The potential for adduct formation between oseltamivir and citric acid carries significant implications for pharmaceutical development:

-

Excipient Selection and Screening: While citric acid is beneficial for preventing hydrolysis, its concentration must be carefully optimized. For solid dosage forms, control of moisture content is paramount. Alternative pH modifiers that lack a reactive carboxyl group could be considered in early-stage development.

-

Forced Degradation and Stability Studies: Drug-excipient compatibility studies are not optional; they are a regulatory necessity. The protocol outlined above serves as a template for the kind of rigorous investigation required to de-risk a formulation.

-

Analytical Method Development: Stability-indicating methods must be proven capable of separating and quantifying these specific interaction products. Reference standards for the adducts may need to be synthesized for accurate quantification.

-

Manufacturing Process Control: Manufacturing processes, especially those involving wet granulation or aqueous coating with formulations containing both components, should be designed to minimize exposure to high temperatures and prolonged drying times.

Conclusion

The interaction between oseltamivir and citric acid is a compelling case study in the complexities of pharmaceutical formulation. It demonstrates that an excipient chosen to solve one stability problem (hydrolysis) can introduce another (adduct formation). A thorough mechanistic understanding, grounded in the principles of nucleophilic chemistry, is essential for anticipating and controlling such interactions. By employing robust, self-validating analytical workflows that combine chromatographic separation with high-resolution mass spectrometry, drug development professionals can design stable, safe, and effective oseltamivir drug products, ensuring that the therapeutic benefit is never compromised by unforeseen chemical incompatibility.

References

-

Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compound. Available from: [Link]

-

Upmanyu, N., & Porwal, P. K. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1). Available from: [Link]

-

Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. Pharmazie, 62(9), 678-682. Available from: [Link]

-

Patel, H. B., et al. (2018). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4304-10. Available from: [Link]

-

Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Environments, 12(4), 417. Available from: [Link]

-

Klančar, U., et al. (2023). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. ResearchGate. Available from: [Link]

-

Sattelkau, T., & Knußmann, F. (2007). Chemical stability of oseltamivir in oral solutions. PubMed. Available from: [Link]

-

Shah, R. P., et al. (2012). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 120-130. Available from: [Link]

-

Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method. Chirality, 37(5). Available from: [Link]

-

Narayanarao, K. M. V., & Rapeti, D. B. (2020). characterization of oseltamivir phosphate api and simultaneous quantification and validation of its impurities by uplc. ResearchGate. Available from: [Link]

-

Torati, S., et al. (2025). Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. ResearchGate. Available from: [Link]

-

Reddy, B., et al. (2014). Synthesis, Isolation and Characterization of Process- Related Impurities in Oseltamivir Phosphate. Semantic Scholar. Available from: [Link]

-

Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Biomedical Chromatography, 37(3), e5559. Available from: [Link]

-

Pitaksuteepong, T., Kesornmalee, K., & Phanaphai, N. (2021). Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules. Chiang Mai University Journal of Natural Sciences. Available from: [Link]

-

Wang, C., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. ResearchGate. Available from: [Link]

-

Eawag-BBD. (2013). Oseltamivir Degradation Pathway. Available from: [Link]

-

Xayavong, S., et al. (2018). Stability study of oseltamivir extemporaneous suspension. Asia-Pacific Journal of Science and Technology, 23(2). Available from: [Link]

-

Straub, J. O. (2007). Antiviral Oseltamivir Is not Removed or Degraded in Normal Sewage Water Treatment: Implications for Development of Resistance by Influenza A Virus. PLoS ONE, 2(9), e986. Available from: [Link]

- CN104138355A - A kind of oseltamivir phosphate dry suspension and preparation method thereof. Google Patents.

-

Li, W., et al. (2018). Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. Scientific Reports, 8(1), 15999. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. Available from: [Link]

-

Wikipedia. Oseltamivir total synthesis. Available from: [Link]

-

PubChem. Oseltamivir Citric Acid Adduct tert-Butyl Ester. Available from: [Link]

Sources

- 2. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

- 5. Chemical stability of oseltamivir in oral solutions: Ingenta Connect [ingentaconnect.com]

- 6. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. veeprho.com [veeprho.com]

- 10. academia.edu [academia.edu]

Chemical Architecture and Analytical Profiling of Oseltamivir Citric Acid Adducts

A Technical Whitepaper on Drug-Excipient Interactions in Oral Suspensions

Executive Summary

Oseltamivir phosphate is a cornerstone antiviral medication utilized globally for the treatment and prophylaxis of influenza A and B. While capsule formulations are standard for adults, pediatric and geriatric populations often require powders for oral suspension. In these specialized formulations, excipients such as citric acid are frequently incorporated as pH conditioners and flavor enhancers.

However, the juxtaposition of oseltamivir's reactive primary amine with the multi-carboxylic acid structure of citric acid introduces a significant incompatibility risk. Under solid-state stress conditions, this drug-excipient interaction generates two distinct degradation products: Oseltamivir Citric Acid Adduct 1 and Oseltamivir Citric Acid Adduct 2 . This whitepaper provides an in-depth mechanistic analysis, structural elucidation, and analytical protocol for isolating and characterizing these amidation impurities.

Mechanistic Pathways of Adduct Formation

The formation of oseltamivir citric acid adducts is a classic example of solid-state nucleophilic acyl substitution. Oseltamivir possesses a sterically accessible, nucleophilic primary amine at the C5 position of its cyclohexene ring. Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) contains three carboxylic acid groups: two terminal and one central.

Causality of Solid-State Degradation

In a dry powder formulation, the reaction is kinetically restricted. However, residual moisture acts as a plasticizer, increasing localized molecular mobility. Elevated temperatures (often encountered during accelerated stability testing) provide the activation energy required for the condensation reaction. The microenvironmental pH drops, protonating the leaving group (water) and facilitating the nucleophilic attack of the unprotonated fraction of oseltamivir's amine onto the carbonyl carbons of citric acid.

This interaction diverges into two distinct pathways based on the site of nucleophilic attack:

-

Adduct 1 (Terminal Attack): The amine attacks one of the less sterically hindered terminal carboxyl groups (C1 or C5 of citric acid), resulting in a 2-hydroxysuccinic acid derivative.

-

Adduct 2 (Central Attack): The amine attacks the central, more sterically hindered carboxyl group (C3 of citric acid), yielding a 3-hydroxypentanedioic acid derivative.

Fig 1. Solid-state degradation pathway of oseltamivir and citric acid forming two distinct adducts.

Structural and Quantitative Data

The structural divergence between Adduct 1 and Adduct 2 necessitates precise analytical differentiation. Below is the quantitative and structural data summarizing the two impurities .

| Property | Oseltamivir Citric Acid Adduct 1 | Oseltamivir Citric Acid Adduct 2 |

| Reaction Site (Citric Acid) | Terminal Carboxyl Group (C1/C5) | Central Carboxyl Group (C3) |

| IUPAC Nomenclature | 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid | 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid |

| Molecular Formula | C₂₂H₃₄N₂O₁₀ | C₂₂H₃₄N₂O₁₀ |

| Monoisotopic Mass | 486.2213 Da | 486.2213 Da |

| Functional Group Retained | Two Carboxyls, One Hydroxyl | Two Carboxyls, One Hydroxyl |

| Chromatographic Polarity | Slightly less polar (asymmetric charge distribution) | More polar (symmetric terminal carboxyls) |

Analytical Characterization Protocol

To ensure scientific integrity, the isolation and characterization of these adducts must follow a self-validating system. The following protocol utilizes LC-MS/MS for mass fragmentation profiling and 2D-NMR for absolute structural elucidation.

Step-by-Step Methodology

Step 1: Sample Extraction & System Validation

-

Action: Extract 500 mg of the stressed oral suspension powder in 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 15 minutes and centrifuge at 10,000 rpm to precipitate insoluble excipients (e.g., xanthan gum, titanium dioxide).

-

Causality: The 50:50 organic/aqueous ratio ensures complete solubilization of the moderately polar adducts while forcing high-molecular-weight polymers out of solution.

-

Self-Validation: Prepare a parallel blank extraction of the excipient matrix (without API) to confirm that the observed peaks are true API-excipient adducts and not matrix artifacts.

Step 2: RP-HPLC Separation

-

Action: Inject the supernatant onto a C18 Reverse-Phase column (e.g., 150 mm × 4.6 mm, 3 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

-

Causality: Formic acid suppresses the ionization of the remaining unreacted carboxylic acid groups on the adducts, improving peak shape and retention on the hydrophobic stationary phase.

Step 3: LC-ESI-MS/MS Analysis

-

Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Target the precursor ion at m/z 487 [M+H]⁺.

-

Causality: MS/MS fragmentation is critical for confirming the oseltamivir backbone. Look for the diagnostic product ion at m/z 313 (cleavage of the newly formed amide bond) and m/z 225 (subsequent loss of the pentan-3-yloxy and acetamido groups from the oseltamivir core).

Step 4: Preparative LC and Lyophilization

-

Action: Scale the analytical method to a preparative LC system to collect fractions corresponding to Adduct 1 and Adduct 2. Lyophilize the fractions to obtain dry powders.

Step 5: 2D-NMR Elucidation (HSQC & HMBC)

-

Action: Dissolve the lyophilized powders in DMSO-d₆. Acquire ¹H, ¹³C, HSQC, and HMBC spectra.

-

Causality: Mass spectrometry cannot definitively distinguish between the terminal (Adduct 1) and central (Adduct 2) amidation sites due to their identical mass. HMBC (Heteronuclear Multiple Bond Correlation) is chosen because it reveals correlations between the new amide proton (-NH) and the adjacent carbons.

-

For Adduct 1 , the amide proton will show an HMBC correlation to a carbonyl carbon that is adjacent to a methylene (-CH₂-) group.

-

For Adduct 2 , the amide proton will correlate to the central carbonyl carbon, which is directly adjacent to the hydroxyl-bearing quaternary carbon.

-

Fig 2. Step-by-step analytical workflow for isolating and characterizing oseltamivir adducts.

Formulation Implications and Mitigation

The discovery of these excipient interaction degradation products necessitates strategic formulation adjustments during drug development. To mitigate the formation of Oseltamivir Citric Acid Adducts, formulators should consider:

-

Buffer Substitution: Replacing citric acid with non-carboxylic acid buffers or highly sterically hindered acids that are less prone to nucleophilic acyl substitution.

-

Water Activity (aw) Control: Implementing strict environmental controls during powder filling and utilizing desiccant packaging to minimize the residual moisture that acts as the reaction medium.

-

Physical Segregation: Utilizing fluid-bed coating technologies to encapsulate the oseltamivir API, thereby preventing direct physical contact with the reactive excipients in the solid state.

References

-

Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR Source: Journal of Mass Spectrometry (PubMed / National Institutes of Health) URL:[Link]

role of citric acid as an excipient in oseltamivir formulations

Title: Strategic Utilization of Citric Acid and Citrates in Oseltamivir Phosphate Formulations: Stability, Preservation, and Palatability

Executive Summary This technical guide analyzes the critical function of citric acid and its salts (specifically monosodium citrate) in the formulation of Oseltamivir Phosphate, particularly in Powder for Oral Suspension (POS) systems. While often categorized generically as a "pH modifier," this excipient acts as the linchpin for three distinct fail-safe mechanisms: thermodynamic stabilization of the API, activation of the antimicrobial preservative system, and chelation of hard-water cations during patient constitution.

Part 1: Physicochemical Foundation & Stability Profile

To understand the necessity of citric acid, one must first understand the fragility of the API. Oseltamivir phosphate is the ethyl ester prodrug of the active metabolite, oseltamivir carboxylate.[1][2][3] Its stability is strictly governed by pH.

The pH-Stability Window

Oseltamivir phosphate exhibits a U-shaped pH-rate degradation profile.

-

Hydrolysis (Acid/Base Catalyzed): At extremes of pH, the ethyl ester linkage hydrolyzes, converting the prodrug into the active carboxylate metabolite prematurely (in the bottle rather than the liver).

-

Acyl Migration (Alkaline Instability): Above pH 6.0, the acetyl group on the nitrogen migrates, leading to the formation of pharmacologically inactive isomers (Isomer I and Isomer II).

Experimental Insight: The point of maximum stability (

The "Monosodium" Nuance

Commercial formulations (e.g., Tamiflu® POS) often utilize Monosodium Citrate rather than anhydrous Citric Acid.

-

Reasoning: Monosodium citrate acts as an intermediate buffer species. It is less hygroscopic than pure citric acid, improving the flow properties and physical stability of the dry powder blend during manufacturing and shelf storage, while still providing the necessary acidity upon constitution.

Part 2: The Triple-Action Mechanism in Suspension

In the Powder for Oral Suspension, the citrate component performs three simultaneous critical functions.

Mechanism A: Preservative Synergism (The Benzoate Lock)

Oseltamivir suspensions utilize Sodium Benzoate as an antimicrobial preservative. However, sodium benzoate is biologically inactive in its dissociated state. It requires an acidic environment to convert into Benzoic Acid (the active antimicrobial form).[4]

-

The Critical Threshold: The pKa of benzoic acid is ~4.2.

-

The Citrate Role: Without the citrate donor lowering the formulation pH to < 4.5, the sodium benzoate would remain dissociated and ineffective against yeast and mold. The citrate ensures the "preservative lock" is engaged immediately upon constitution.

Mechanism B: Hard Water Sequestration

When patients reconstitute the powder at home, they often use tap water.

-

The Risk: Tap water contains Calcium (

) and Magnesium ( -

The Solution: Citric acid/citrate acts as a chelating agent, sequestering metal ions and preventing the precipitation of calcium phosphate, ensuring the suspension remains homogenous.

Mechanism C: Organoleptic Masking

Oseltamivir phosphate is intensely bitter. Citric acid serves a dual sensory role:

-

Salivary Stimulation: High acidity stimulates salivary flow, diluting the local concentration of the bitter drug on the tongue.

-

Signal Jamming: The sharp sourness of the acid competes with bitter receptors (TAS2R family), effectively "jamming" the bitterness perception when combined with high-intensity sweeteners (Saccharin/Sorbitol).

Part 3: Visualization of Mechanisms

Diagram 1: Oseltamivir Degradation & Stabilization Pathways

This diagram illustrates the competing degradation pathways and how the Citrate Buffer System locks the pH in the "Safe Zone."

Caption: The Citrate Buffer System (Green) prevents degradation pathways (Red) while simultaneously activating the preservative system.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 4.1: Determination of Buffering Capacity in Suspension

Objective: To verify that the selected concentration of Monosodium Citrate maintains pH 4.0–4.2 despite variations in water source (Constitution simulation).

Materials:

-

Oseltamivir Phosphate POS Blend (Placebo and Active).

-

Water sources: Type I Water (Control), Tap Water (High Hardness >150ppm CaCO3), Alkaline Water (pH 8.0).

Workflow:

-

Preparation: Dispense 30g of POS powder into three separate graduated vessels.

-

Constitution: Add 50mL of each water type to the respective vessels. Shake vigorously for 15 seconds.

-

Equilibration: Allow suspension to stand for 5 minutes to de-aerate.

-

Measurement (T0): Measure pH using a calibrated electrode.

-

Acceptance Criteria: pH must remain within 3.8 – 4.5 regardless of water source.

-

-

Challenge Titration: Add 0.1N NaOH dropwise to the constituted suspension.

-

Validation: The pH should not rise above 5.0 with the addition of < 2% v/v of base, indicating sufficient buffering capacity to resist physiological pH shift in the oral cavity (taste masking duration).

-

Protocol 4.2: Hard Water Clarity Challenge (Chelation Verification)

Objective: To confirm the sequestering capability of the citrate component.[9]

-

Stock Solution: Prepare a 500 ppm Calcium Chloride (

) solution (Simulated Hard Water). -

Control: Dissolve Oseltamivir Phosphate (pure API) in Stock Solution.

-

Test: Dissolve Oseltamivir Phosphate + Monosodium Citrate (1:1 molar ratio) in Stock Solution.

-

Turbidimetry: Measure turbidity (NTU) after 24 hours at 25°C.

-

Pass Criteria: Test solution NTU < 5.0 (Clear); Control solution NTU > 10.0 (Precipitate).

-

Part 5: Data Summary

Table 1: Impact of Citrate on Oseltamivir Formulation Parameters

| Parameter | Without Citrate/Citric Acid | With Citrate/Citric Acid | Mechanism |

| API Stability (25°C) | Degradation via Acyl Migration (pH > 6) | Stable (pH 4.2) | pH Control |

| Preservative Status | Inactive (Dissociated Benzoate) | Active (Undissociated Benzoic Acid) | pKa Shift |

| Hard Water Const. | Risk of Ca-Phosphate Precipitate | Clear / Homogenous | Chelation |

| Taste Profile | Intensely Bitter | Sour-Sweet (Masked) | Receptor Competition |

| Powder Flow | High (if pure API) | Optimized (Granular Citrate) | Physical Blend |

References

-

Roche Laboratories Inc. (2019). Tamiflu (oseltamivir phosphate) Prescribing Information. U.S. Food and Drug Administration.[7][11] Link

-

Oliyai, R., et al. (1998).[12] Chemical stability of oseltamivir in oral solutions. Journal of Pharmaceutical and Biomedical Analysis. (Foundational study establishing the pH 4.0 stability window).

-

Sattelkau, T. (2007). Chemical stability of oseltamivir in oral solutions. Pharmazie. Link

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

-

World Health Organization. (2006). Public Assessment Report: Oseltamivir Phosphate. WHO Prequalification of Medicines Programme. Link

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. extranet.who.int [extranet.who.int]

- 3. ema.europa.eu [ema.europa.eu]

- 4. quora.com [quora.com]

- 5. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases — MORU Tropical Health Network [tropmedres.ac]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. Chemical stability of oseltamivir in oral solutions: Ingenta Connect [ingentaconnect.com]

- 10. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]

Technical Investigation: Characterization of Oseltamivir Adducts in Oral Suspensions

[1][2]

Executive Summary

The stability of Oseltamivir Phosphate in oral suspensions is chemically complex due to the presence of a reactive primary amine on the cyclohexene ring. While hydrolytic degradation to oseltamivir carboxylate is well-documented, drug-excipient adduct formation represents a critical, often under-reported failure mode. This guide details the mechanistic pathways of these adducts—specifically Maillard reaction products, citrate condensates, and Schiff bases—and provides a self-validating LC-MS/MS protocol for their detection.

The Chemical Basis of Instability

Oseltamivir (ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) contains a primary amine at the C-5 position. In solid-state capsules, this amine is stabilized as a phosphate salt. However, in aqueous suspensions (pH 4–6), the equilibrium shifts, exposing the free amine to nucleophilic and electrophilic attacks from excipients.

Mechanistic Pathways

Three primary "adduct" pathways compromise the API in suspension:

-

Maillard Reaction (Amadori Rearrangement):

-

Reactant: Reducing sugars (Fructose, Glucose, Lactose) often found in "sugar-free" vehicles as impurities or intentional sweeteners.

-

Mechanism: The primary amine condenses with the carbonyl group of the sugar to form a glycosylamine, which undergoes Amadori rearrangement to form stable keto-amine adducts.

-

Impact: Discoloration (browning) and loss of potency.

-

-

Excipient Condensation (Citrate Adducts):

-

Reactant: Citric acid/Citrate buffers.

-

Mechanism: Recent studies identify a condensation reaction between the oseltamivir amine and citrate, forming amide-linked impurities (e.g., N-oseltamiviryl-citramides).

-

Impact: Formation of high-molecular-weight impurities often missed in standard reverse-phase HPLC due to high polarity.

-

-

Schiff Base Formation:

-

Reactant: Aldehydes present in flavorings (e.g., Benzaldehyde in cherry flavor, Vanillin).

-

Mechanism: Rapid reversible reaction forming an imine (

). -

Impact: Equilibrium-driven loss of API that may reverse during analysis if acidic mobile phases are used, leading to "ghost" potency loss.

-

Pathway Visualization

Figure 1: Mechanistic pathways for Oseltamivir adduct formation in oral suspensions.

Experimental Investigation Protocol

To validate the presence of these adducts, a generic HPLC-UV method is insufficient due to the lack of chromophores in some excipients and the co-elution risks. The following LC-MS/MS workflow is the gold standard for preliminary investigation.

Materials & Stress Conditions

Do not rely solely on the final formulation. You must perform Binary Excipient Stress Testing .

| Sample ID | Composition (1:1 w/w) | Condition | Target Adduct |

| BST-01 | Oseltamivir + Fructose | 40°C / 75% RH, 14 Days | Fructose-Adduct (Amadori) |

| BST-02 | Oseltamivir + Citric Acid | 40°C / 75% RH, 14 Days | Citryl-Oseltamivir |

| BST-03 | Oseltamivir + Benzaldehyde | 25°C / 60% RH, 24 Hours | Benzylidene-Oseltamivir |

| CTRL | Oseltamivir Phosphate (Neat) | 40°C / 75% RH, 14 Days | Hydrolysis Products |

Sample Preparation (Self-Validating Step)

Rationale: Direct injection of suspensions ruins Mass Spec sources. A methanol extraction precipitates inorganic buffers and solubilizes the organic adducts.

-

Aliquot: Transfer 1.0 mL of suspension (or 50 mg of binary mix) to a centrifuge tube.

-

Extract: Add 9.0 mL Methanol (LC-MS Grade) . Vortex for 5 minutes.

-

Clarify: Centrifuge at 10,000 rpm for 10 minutes.

-

Filter: Pass supernatant through a 0.22 µm PTFE filter.

-

Dilute: Dilute 1:10 with Mobile Phase A prior to injection to match initial mobile phase strength.

LC-MS/MS Methodology

This method utilizes a volatile buffer system to ensure ionization efficiency in Positive ESI mode.

-

Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient:

-

0-1 min: 5% B (Isocratic hold for polar adducts like Citrate)

-

1-10 min: 5%

90% B -

10-12 min: 90% B

-

-

Flow Rate: 0.3 mL/min.

-

Detection: ESI+ (Positive Mode).

-

Source Temp: 350°C.

-

Capillary Voltage: 4000 V.

-

Analytical Workflow Diagram

Figure 2: Analytical workflow for the isolation and identification of oseltamivir adducts.

Data Analysis & Interpretation

When analyzing the MS data, look for specific mass shifts (

Predicted Mass Transitions

The table below summarizes the theoretical mass shifts for the primary suspects.

| Adduct Type | Reactant | Mechanism | Predicted | Mass Shift ( | Key Fragment Ions |

| Parent | N/A | N/A | 313.2 | 0 | 166.1 (Amine core) |

| Fructose Adduct | Fructose ( | Maillard (Condensation + Rearrangement) | 475.3 | +162.1 | 313.2 (Loss of sugar) |

| Citrate Adduct | Citric Acid | Amide formation | 487.2 | +174.0 | 469 (Loss of H2O) |

| Schiff Base | Benzaldehyde | Imine formation | 401.2 | +88.0 | Unstable in acidic MP |

| Hydrolysis | Water | Ester Hydrolysis | 285.2 | -28.0 | 138.1 (Acid core) |

Technical Note on Fragmentation: Oseltamivir adducts typically fragment by losing the added group first.

-

Maillard Adducts: Often show a neutral loss of 162 Da (hexose) or characteristic sugar fragments.

-

Citrate Adducts: May show losses of water (-18) and CO2 (-44) from the citrate moiety.

Mitigation Strategies

Based on the "Self-Validating" investigation, if adducts are detected, the following formulation changes are recommended:

-

Buffer Replacement: If Citrate adducts are found (Mass 487), switch to Phosphate buffers (if calcium is absent) or Acetate buffers . Citrate is a known incompatibility for primary amines in liquid phase.

-

Sweetener Selection: Replace reducing sugars (Fructose, High Fructose Corn Syrup) with non-reducing polyols like Sorbitol or Xylitol . Crucial: Ensure the Sorbitol grade is high-purity and free of reducing sugar impurities.

-

Flavoring Audit: Screen flavorings for aldehyde content. Use GC-MS to verify flavor composition. If Schiff bases are detected, switch to ester-based or alcohol-based flavor compounds.

References

-

Yao, B., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR.[2] Journal of Mass Spectrometry. Link

-

BOC Sciences. Oseltamivir-Fructose Adduct 1 (Amadori Rearrangement Product).[]

-

Dijkers, E., et al. (2017). Chemical stability of oseltamivir in oral solution: Limited Influence of Excipients. Hospital Pharmacy.[4] Link

-

Veeprho Pharmaceuticals. Oseltamivir Impurities and Related Compounds.Link

-

Malik, P., et al. (2017). ICH guidance in practice: Degradation behaviour of oseltamivir phosphate under stress conditions.Link

Theoretical Prediction of Oseltamivir-Citric Acid Reaction Landscapes: A Computational & Mechanistic Guide

The following technical guide details the theoretical and computational framework for predicting the reaction landscape between Oseltamivir (active pharmaceutical ingredient) and Citric Acid (excipient/acidifier).

Executive Summary

In drug development, the interaction between an API (Active Pharmaceutical Ingredient) and excipients dictates shelf-life, bioavailability, and toxicity. Oseltamivir (ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) presents a complex reactivity profile due to its primary amine and ethyl ester functionalities.

When introduced to Citric Acid (2-hydroxypropane-1,2,3-tricarboxylic acid), three distinct reaction pathways compete:

-

Salt Formation (Thermodynamically favored): Proton transfer yielding Oseltamivir Citrate.

-

Acid-Catalyzed Hydrolysis (Degradation): Cleavage of the ethyl ester to form Oseltamivir Carboxylate (active metabolite/impurity).

-

Amidation (Adduct Formation): Nucleophilic attack of the Oseltamivir amine on Citric Acid carboxyl groups, forming covalent impurities (Oseltamivir-Citric Acid Adducts).

This guide provides a protocol for theoretically predicting these outcomes using Density Functional Theory (DFT) and Molecular Dynamics (MD), moving beyond empirical stability testing to predictive quality-by-design (QbD).

Theoretical Framework & Mechanistic Pathways[1]

Molecular Architectures

-

Oseltamivir (Free Base): Contains a nucleophilic primary amine (

) at C5 and an electrophilic ethyl ester at C1. -

Citric Acid: A tricarboxylic acid (

) capable of acting as a proton donor or an electrophile (at the carbonyl carbon).

Reaction Landscape

The interaction is governed by the competition between proton transfer (fast, ionic) and nucleophilic substitution (slow, covalent).

Pathway A: Salt Formation (Ionic)

-

Mechanism: Diffusion-controlled proton transfer.

-

Prediction Target: Lattice energy (

) and

Pathway B: Amide Adduct Formation (Covalent Impurity)

-

Mechanism: Nucleophilic attack of the amine on the carboxylic carbon, proceeding through a tetrahedral intermediate.

-

Regioselectivity: Citric acid has three carboxyl groups (two terminal, one central). Steric hindrance suggests terminal attack is kinetically favored, but theoretical modeling must confirm this.

-

Relevance: High-stress stability samples often reveal "Oseltamivir Citric Acid Adducts" (e.g., CAS 2716677-01-7).

Pathway C: Ester Hydrolysis

-

Mechanism: Acid-catalyzed hydrolysis (

mechanism). Citric acid lowers the micro-environmental pH, accelerating this pathway.

Computational Prediction Methodology

To predict which pathway dominates under specific conditions, we employ a multi-scale computational workflow.

Quantum Mechanical (QM) Protocol

Objective: Calculate Activation Energies (

Step 1: Geometry Optimization

-

Software: Gaussian 16, ORCA, or equivalent.

-

Method: DFT using the M06-2X functional (excellent for non-covalent interactions and kinetics) or

B97X-D . -

Basis Set: 6-311++G(d,p) for final energies; 6-31G(d) for initial optimization.

-

Solvation Model: SMD (Solvation Model based on Density) aiming for water (formulation) or solid-state dielectric equivalents.

Step 2: Transition State (TS) Search

-

For Amidation: Locate the TS for the amine attack on the citric acid carbonyl. Perform Intrinsic Reaction Coordinate (IRC) calculations to verify the path connects reactants to the amide product.

-

For Hydrolysis: Model the protonated ester intermediate and the water attack TS.

Step 3: Thermodynamic Cycle

Calculate

-

If

, the salt forms spontaneously. -

If

is accessible at storage temperatures (e.g., < 25 kcal/mol), the impurity will form over time.

Molecular Dynamics (MD) Protocol

Objective: Understand stability in the solid state or amorphous dispersion.

-

Force Field: GAFF2 (General Amber Force Field) for small molecules.

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* calculations.

-

Simulation:

-

Construct a simulation box with a 1:1 molar ratio of Oseltamivir:Citric Acid.

-

Run NPT ensemble (constant Pressure/Temp) for 100 ns.

-

Analysis: Calculate Radial Distribution Functions (RDF) between the Amine

and Carboxyl

-

Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the decision logic for theoretical prediction.

Figure 1: Mechanistic competition between salt formation (desired) and degradation pathways (amidation/hydrolysis) in the Oseltamivir-Citric Acid system.

Experimental Validation Protocols

To validate theoretical predictions, the following rigorous experimental setup is required.

Thermal Analysis (DSC/TGA)

-

Protocol: Mix Oseltamivir and Citric Acid (1:1 molar). Heat from 25°C to 200°C at 10°C/min.

-

Signal: A single sharp melting endotherm indicates a pure salt. An exotherm following the melt suggests amidation (degradation).

-

Validation: If the DFT-predicted lattice energy matches the DSC melting enthalpy, the salt model is correct.

LC-MS Impurity Profiling

-

Objective: Detect "Oseltamivir Citric Acid Adducts".

-

Method: Reverse Phase HPLC (C18 column).

-

Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile gradient.

-

Target Mass: Look for

Da (Oseltamivir + Citric Acid - -

Reference Standard: Synthesize the adduct intentionally by refluxing Oseltamivir and Citric Acid in toluene (Dean-Stark trap) to confirm retention time.

Spectroscopic Confirmation (FTIR)

-

Salt: Look for the disappearance of the carboxylic

stretch ( -

Amide: Look for a new amide I band (

) distinct from the acetyl group on Oseltamivir.

Data Synthesis & Risk Assessment Table

Use the following template to categorize the risk based on computational outputs.

| Parameter | Low Risk (Stable Salt) | High Risk (Adduct/Hydrolysis) |

| Amidation Barrier ( | ||

| H-Bond Distance (MD) | Stable at | Fluctuating |

| Predicted pKa |

References

-

National Center for Advancing Translational Sciences (NCATS). "Oseltamivir Phosphate." Inxight Drugs. Accessed October 2025.[1] [Link]

-

Pharmaffiliates. "Oseltamivir Citric Acid Adduct (CAS 2716677-01-7)."[2] Pharmaffiliates Analytics. Accessed October 2025.[1] [Link]

-

ResearchGate. "Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions." NMIMS Pharmacy. Accessed October 2025.[1] [Link]

-

National Institutes of Health (NIH). "Promising New Salt of Oseltamivir." PubMed Central. Accessed October 2025.[1] [Link]

Sources

Spectroscopic Analysis of Oseltamivir-Citric Acid Adducts: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic methodologies for the characterization of adducts formed between the antiviral drug oseltamivir and the common pharmaceutical excipient, citric acid. The formation of such drug-excipient interaction products is a critical concern in pharmaceutical development, impacting drug stability, impurity profiling, and ultimately, patient safety. This document synthesizes field-proven insights and established analytical principles to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy (FTIR and Raman)—providing not only the theoretical underpinnings but also detailed, actionable protocols and data interpretation strategies.

Introduction: The Imperative of Characterizing Drug-Excipient Interactions

Oseltamivir, the active pharmaceutical ingredient (API) in the widely used antiviral medication Tamiflu®, is formulated as the phosphate salt in various dosage forms, including powders for oral suspension. These formulations often contain acidic excipients like citric acid or its salts (citrates) to act as pH modifiers. The primary amino group in the oseltamivir molecule is susceptible to reacting with carbonyl-containing compounds, including the carboxylic acid groups of citric acid, leading to the formation of covalent adducts.[1] These adducts are considered impurities and must be rigorously characterized and controlled to meet regulatory standards.

The formation of these adducts underscores the critical importance of comprehensive drug-excipient compatibility studies during formulation development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural elucidation and enabling the development of robust analytical methods for quality control. This guide will focus on the practical application of key spectroscopic techniques to identify and characterize oseltamivir-citric acid adducts.

The Oseltamivir-Citric Acid Adducts: Structure and Formation

Research has identified two primary degradation products resulting from the interaction between oseltamivir and citrate in oral suspension formulations.[1] These adducts are formed through the reaction of the primary amine of oseltamivir with the carboxylic acid groups of citric acid. The identified structures are:

-

Adduct 1: 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid

-

Adduct 2: 2-(2-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid

The formation of these impurities highlights the incompatibility risk of using pH conditioners like citrate and citric acid in formulations containing APIs with primary amino groups.[1]

Mass Spectrometry (MS) for Adduct Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the initial identification and structural confirmation of the oseltamivir-citric acid adducts due to its high sensitivity and ability to provide molecular weight and fragmentation information. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for analyzing these adducts in complex matrices.

Causality Behind Experimental Choices in LC-MS/MS

The choice of an LC-MS/MS method is driven by the need to separate the adducts from the parent drug and other excipients, and to obtain specific fragmentation patterns for structural elucidation. A reversed-phase liquid chromatography (RPLC) method is typically employed, as oseltamivir and its adducts are moderately polar compounds. The use of a gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of components with varying polarities.

Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of oseltamivir and its adducts, as the amino groups are readily protonated.[2][3][4][5] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is crucial for determining the accurate mass of the adducts, which in turn allows for the confident determination of their elemental composition.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the more hydrophobic components.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

-

Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

-

Data Acquisition: Full scan mode for initial identification and product ion scan (tandem MS) for fragmentation analysis.

Data Presentation: Key Mass Spectral Data

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Oseltamivir | C₁₆H₂₈N₂O₄ | 312.2049 | 313.2123 | 225.1, 166.1 |

| Oseltamivir-Citric Acid Adducts | C₂₂H₃₄N₂O₁₀ | 486.2214 | 487.2288 | Fragments corresponding to the loss of water, and cleavage of the newly formed amide/imide bond. |

Visualization: LC-MS/MS Workflow

Caption: A typical workflow for the analysis of the oseltamivir-citric acid adduct using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation

While MS provides crucial information about molecular weight and fragmentation, NMR spectroscopy is the gold standard for the definitive structural elucidation of organic molecules, including drug-excipient adducts. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the connectivity of atoms and confirming the exact site of the covalent linkage between oseltamivir and citric acid.[1]

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is guided by the need to fully characterize the molecular structure.

-

¹H NMR: Provides information on the number and chemical environment of protons, which is crucial for identifying the different functional groups in the adduct.

-

¹³C NMR: Reveals the number and types of carbon atoms, including carbonyls and quaternary carbons that are not visible in ¹H NMR.

-

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to map out the spin systems within the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton and identifying the point of attachment between the oseltamivir and citric acid moieties.

Experimental Protocol: NMR Analysis

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Isolate the oseltamivir-citric acid adduct using preparative HPLC.

-

Lyophilize the collected fractions to remove the mobile phase.

-

Dissolve the purified adduct in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). The choice of solvent is critical to ensure good solubility and minimize exchangeable proton signals if they are of interest.

NMR Experiments:

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

Perform 2D experiments including COSY, HSQC, and HMBC.

-

Optimize acquisition and processing parameters for each experiment to achieve good resolution and signal-to-noise ratio.

Data Presentation: Key NMR Chemical Shift Assignments (Illustrative)

| Functional Group | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) | Key HMBC Correlations |

| Oseltamivir Moiety | |||

| Acetyl CH₃ | ~1.9 | ~23 | Correlation to the acetyl carbonyl carbon |

| Ethyl Ester CH₂ | ~4.1 | ~61 | Correlation to the ester carbonyl carbon |

| Ethyl Ester CH₃ | ~1.2 | ~14 | |

| Citrate Moiety | |||

| CH₂ groups | 2.5 - 2.8 | ~45 | Correlations to the carboxyl and quaternary carbons of the citrate backbone |

| Newly formed Amide NH | ~8.5 | N/A | Correlation to the carbonyl carbon of the citrate moiety |

Visualization: NMR Structure Elucidation Workflow

Caption: A logical workflow for the structural elucidation of the oseltamivir-citric acid adduct using a combination of NMR experiments.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules. They are particularly useful for identifying functional groups and observing changes in chemical bonding that occur upon adduct formation. These techniques can be used for both qualitative identification and quantitative analysis of the adduct in the solid state.

Causality Behind Experimental Choices in Vibrational Spectroscopy

FTIR and Raman spectroscopy are complementary techniques.

-

FTIR spectroscopy is based on the absorption of infrared radiation and is particularly sensitive to polar functional groups with strong dipole moment changes, such as C=O (carbonyl) and N-H (amine/amide) stretching vibrations.

-

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar functional groups and symmetric vibrations.

By comparing the spectra of oseltamivir, citric acid, and their adduct, one can identify new vibrational bands or shifts in existing bands that are characteristic of the newly formed amide linkage and other structural changes.

Experimental Protocol: FTIR and Raman Analysis

Instrumentation:

-

FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

Sample Preparation:

-

FTIR (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

FTIR (KBr pellet): The sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Raman: The solid sample is placed in a suitable container (e.g., glass vial) and analyzed directly.

Data Acquisition:

-

Acquire spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Optimize the number of scans and resolution to obtain a good quality spectrum.

Data Presentation: Key Vibrational Band Assignments (Illustrative)

| Functional Group | FTIR Wavenumber (cm⁻¹) (Illustrative) | Raman Wavenumber (cm⁻¹) (Illustrative) | Comments |

| Oseltamivir | |||

| N-H Stretch (Amine) | ~3300-3400 | Weak | Disappears or shifts upon adduct formation |

| C=O Stretch (Ester) | ~1730 | ~1730 | Remains in the adduct |

| C=O Stretch (Amide I) | ~1650 | ~1650 | Remains in the adduct |

| Citric Acid | |||

| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 | Weak | Disappears upon adduct formation |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | Shifts to a lower wavenumber in the adduct (amide) |

| Oseltamivir-Citric Acid Adduct | |||

| N-H Stretch (Amide) | ~3300 | Weak | New or shifted N-H band |

| C=O Stretch (Amide I) | ~1640-1680 | ~1640-1680 | New amide C=O band, may overlap with the original amide band of oseltamivir |

Visualization: Vibrational Spectroscopy Analysis Logic

Caption: A logical process for confirming the formation of the oseltamivir-citric acid adduct using vibrational spectroscopy.

Conclusion: An Integrated Spectroscopic Approach for Robust Characterization

The comprehensive spectroscopic analysis of the oseltamivir-citric acid adduct is a clear example of the rigorous scientific investigation required in modern pharmaceutical development. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, is paramount for the unambiguous characterization of such impurities. Mass spectrometry provides the initial identification and molecular weight, NMR spectroscopy delivers the definitive structural elucidation, and vibrational spectroscopy offers a rapid and effective means of confirming functional group transformations.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a self-validating system for the analysis of oseltamivir-citric acid adducts and other similar drug-excipient interaction products. This ensures the development of safe, stable, and effective pharmaceutical formulations.

References

-

Li, J., et al. (2022). Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR. Journal of Mass Spectrometry, 57(12), e4899. [Link]

-

Davar, N., et al. (2020). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 186, 113305. [Link]

-

He, Y., et al. (2013). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Chromatographic Science, 51(8), 747-753. [Link]

-

Lin, C. C., et al. (2012). Chemical analysis and transplacental transfer of oseltamivir and oseltamivir carboxylic acid in pregnant rats. PloS one, 7(10), e46062. [Link]

-

Shishov, A., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 108-115. [Link]

-

Brandán, S. A., et al. (2021). Behaviours of antiviral Oseltamivir in different media: DFT and SQMFF calculations. Scientific Reports, 11(1), 1-17. [Link]

-

Hu, L., et al. (2014). Field-Deployable Raman Anti-Counterfeit Screening of Tamiflu Capsules. American Journal of Analytical Chemistry, 5(12), 797. [Link]

-

Bunaciu, A. A., et al. (2011). A Fourier Transform Infrared Spectrophotometry Method Used For Oseltamivir Determination in Pharmaceutical Formulations. Farmacia, 59(4), 457-464. [Link]

Sources

- 1. Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]

- 5. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Method Development and Validation for Oseltamivir-Citric Acid Adducts in Oral Suspension Formulations

Introduction & Context

Oseltamivir phosphate, a potent neuraminidase inhibitor, is frequently formulated as a powder for oral suspension to accommodate pediatric and geriatric populations. To maintain optimal stability and palatability, these formulations often incorporate pH conditioners such as citric acid or sodium citrate.

However, the primary amine group on the oseltamivir molecule is highly reactive. Under certain environmental conditions (e.g., moisture, elevated temperature during storage), this amine can undergo a nucleophilic attack on the carboxylic acid groups of the citrate excipient, leading to an amidation reaction[1]. This drug-excipient interaction generates two primary covalent adducts:

-

Adduct 1: 3-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-3-hydroxypentanedioic acid.

-

Adduct 2: 2-(2-((-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-2-oxoethyl)-2-hydroxysuccinic acid[1].

Understanding this degradation pathway is critical because these adducts compromise the active pharmaceutical ingredient (API) assay and may pose unknown toxicological risks. Therefore, a robust, stability-indicating analytical method is required to monitor these specific impurities.

Mechanistic Insight: The Causality of Adduct Formation

The formation of these adducts is a classic example of a drug-excipient incompatibility driven by solid-state microenvironmental pH and moisture. Oseltamivir possesses a primary amino group at the C5 position of its cyclohexene ring. Citric acid is a tricarboxylic acid. The condensation reaction between the amine and the varying carboxyl sites of citric acid results in the formation of two distinct positional isomers, both sharing an identical exact mass (486.22 Da) and yielding a protonated precursor ion of m/z 487.2[M+H]⁺[1].

Fig 1: Mechanism of oseltamivir-citric acid adduct formation via amidation.

Analytical Strategy & Method Scoping

Because these adducts are structurally similar to the parent API but possess higher molecular weights and altered polarities, a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with tandem mass spectrometry (MS/MS) provides the optimal balance of separation efficiency and detection specificity.

-

Chromatographic Separation: A sub-2-micron C18 column is employed to resolve the two adduct isomers from the main oseltamivir peak and other known pharmacopeial impurities (e.g., Oseltamivir Carboxylate, Impurity A). The acidic mobile phase suppresses the ionization of residual silanols and maintains the analytes in a consistent protonation state, ensuring sharp peak shapes.

-

Orthogonal Detection: While UV detection (typically at 205 nm) is sufficient for routine lot release and quantification, ESI-MS/MS is mandatory during method development for unambiguous structural confirmation and tracking of the m/z 487.2 [M+H]⁺ precursor ions[1].

Fig 2: End-to-end analytical workflow for adduct quantification and validation.

Experimental Protocols

Sample Preparation Workflow

To ensure a self-validating and reproducible extraction of the API and its degradants from the complex suspension matrix:

-

Accurately weigh an amount of the oral suspension powder equivalent to 10 mg of Oseltamivir.

-

Transfer the powder to a 50 mL volumetric flask.

-

Add 30 mL of extraction diluent (Water:Acetonitrile, 80:20 v/v). Note: The high aqueous content prevents the precipitation of polar adducts while acetonitrile aids in wetting the powder.

-

Sonicate for 15 minutes at ambient temperature (≤ 25°C) to ensure complete dissolution. Avoid elevated temperatures to prevent in-situ degradation during sample prep.

-

Make up to volume with the diluent and mix thoroughly.

-

Centrifuge an aliquot at 10,000 rpm for 5 minutes to pellet insoluble excipients (e.g., titanium dioxide, silica, and cross-linked polymers).

-

Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Conditions

The gradient is designed to retain the highly polar adducts early in the run while aggressively eluting hydrophobic matrix components later.

Table 1: UHPLC Gradient Program

| Time (min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) | Flow Rate (mL/min) |

| 0.0 | 95% | 5% | 0.4 |

| 2.0 | 95% | 5% | 0.4 |

| 8.0 | 60% | 40% | 0.4 |

| 10.0 | 10% | 90% | 0.4 |

| 12.0 | 10% | 90% | 0.4 |

| 12.1 | 95% | 5% | 0.4 |

| 15.0 | 95% | 5% | 0.4 |

Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) Column Temperature: 40°C Injection Volume: 2.0 µL

Mass Spectrometry Parameters

For structural confirmation, the mass spectrometer is operated in Electrospray Ionization (ESI) positive mode. Multiple Reaction Monitoring (MRM) is utilized to achieve maximum sensitivity.

Table 2: MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Oseltamivir | 313.2 | 166.1 | 20 |

| Citric Acid Adduct 1 | 487.2 | 225.1 | 25 |

| Citric Acid Adduct 2 | 487.2 | 225.1 | 25 |

(Note: Product ions represent the characteristic fragmentation of the oseltamivir core, specifically the loss of the pentan-3-yloxy and acetamido groups. Exact tuning parameters should be optimized per instrument).

Method Validation Framework

To ensure regulatory compliance, the developed method must be validated according to the ICH Q2(R2) guidelines for impurity quantification[2]. The self-validating nature of the protocol ensures that system suitability is verified prior to every run.

Table 3: Validation Criteria (ICH Q2(R2) Compliant)

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | Resolution (Rs) > 1.5 between Adduct 1, Adduct 2, and API. Peak purity angle < threshold. | Ensures no co-eluting matrix interference. |

| Linearity | R² ≥ 0.999 from LOQ to 150% of the specification limit. | Confirms proportional detector response. |

| Accuracy (Recovery) | 90.0% – 110.0% recovery at 50%, 100%, and 150% levels. | Validates the extraction efficiency. |

| Precision (Repeatability) | %RSD ≤ 5.0% for six replicate injections at the specification level. | Ensures method stability and instrument precision. |

| Sensitivity (LOD/LOQ) | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest quantifiable threshold. |

References

1.[1] Yao, B., Guo, Y., Xie, Q., & You, J. (2022). "Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR." Journal of Mass Spectrometry, 57(12), e4899. Available at: [Link] 2.[2] ICH Harmonised Guideline. (2023). "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]

Sources

Application Note: Validated Stability-Indicating HPLC-UV Method for Oseltamivir Phosphate and Related Impurities

Executive Summary & Theoretical Framework

Oseltamivir phosphate (Tamiflu®) is an ethyl ester prodrug requiring hepatic hydrolysis to convert into its active metabolite, Oseltamivir Carboxylate (OC) .[1] In pharmaceutical quality control, the primary challenge is distinguishing the prodrug from its hydrolytic degradation products and synthesis intermediates.

The Analytical Challenge

Oseltamivir lacks strong chromophores (conjugated

Scope: This protocol details a stability-indicating Reverse Phase HPLC (RP-HPLC) method validated according to ICH Q2(R1) guidelines. It effectively separates Oseltamivir Phosphate (OP) from Impurity A (OC) and other degradation products generated under stress conditions.

Instrumentation & Chromatographic Conditions

This method is designed for transferability across standard HPLC platforms (Agilent 1260/1290, Waters Alliance/Acquity, Shimadzu i-Series).

Table 1: Chromatographic Parameters[2]

| Parameter | Condition | Rationale |

| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or Zorbax Eclipse XDB) | Provides necessary hydrophobic selectivity to separate the polar acid metabolite from the ester parent. |

| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) | Acidic pH suppresses silanol activity and ensures the analyte remains protonated for better peak shape. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier to elute the hydrophobic ethyl ester parent. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |

| Wavelength | 207 nm (Bandwidth: 4 nm) | Critical: The carboxylate group absorbs weakly; 207 nm maximizes signal-to-noise ratio for impurities. |

| Injection Volume | 20 µL | Higher volume compensates for low UV extinction coefficient. |

| Column Temp. | 30°C | Improves mass transfer and retention time reproducibility. |

| Run Time | 25 Minutes | Sufficient to elute late-eluting dimers or non-polar synthesis byproducts. |

Gradient Program

-

0-5 min: 90% A / 10% B (Isocratic hold to retain polar Impurity A)

-

5-15 min: Linear ramp to 40% A / 60% B (Elution of Oseltamivir Parent)

-

15-20 min: Hold at 40% A / 60% B (Wash)

-

20-21 min: Return to 90% A / 10% B

-

21-25 min: Re-equilibration

Experimental Protocols

Standard Preparation

Objective: Create a bracketing standard to verify system suitability and linearity.

-

Diluent Preparation: Mix Mobile Phase A and Acetonitrile (60:40 v/v).

-

Stock Solution (1.0 mg/mL):

-

Weigh 50 mg of Oseltamivir Phosphate Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in ~30 mL Diluent; sonicate for 5 mins.

-

Make up to volume with Diluent.

-

-

Impurity Stock (Impurity A - Oseltamivir Carboxylate):

-

Prepare at 0.1 mg/mL in Diluent.

-

-

System Suitability Solution:

-

Spike Oseltamivir Stock with Impurity A Stock to achieve a final concentration of 1.0 µg/mL Impurity A (0.1% level).

-

Sample Preparation (Capsules/Powder)

-

Weigh 20 capsules; calculate average weight.

-

Transfer powder equivalent to 50 mg Oseltamivir into a 50 mL flask.

-

Add 30 mL Diluent; sonicate for 15 minutes (maintain temp <25°C to prevent thermal degradation).

-

Dilute to volume.

-

Filtration (Critical): Filter through a 0.45 µm PVDF or Nylon syringe filter. Note: Discard the first 2 mL of filtrate to prevent adsorption bias.

Method Validation (ICH Q2)

The following parameters must be verified to claim "Validated Status."

Specificity (Forced Degradation)

To prove the method is "stability-indicating," the drug must be subjected to stress. The method is successful if the Peak Purity Index (via Diode Array Detector) is >0.999 for the main peak, indicating no co-eluting degradants.

Stress Protocol:

-

Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expected Result: Significant increase in Impurity A (RRT ~0.3 - 0.4).

-

Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. Expected Result: Rapid conversion to Carboxylate; potential ring opening.

-

Oxidation: 3% H₂O₂.[2] Expected Result: N-oxide formation.

Linearity & Range

Accuracy (Recovery)

-

Spike placebo matrix with API at 80%, 100%, and 120% levels.

-

Acceptance: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Due to low UV absorbance, determining LOQ is vital for impurity quantification.

-

LOD: Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ: S/N ratio of 10:1.

-

Typical LOQ for Oseltamivir: ~0.5 µg/mL.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow of the validation lifecycle and the degradation pathway being monitored.

Figure 1: Analytical workflow linking method development choices to validation steps and the specific chemical degradation pathway being monitored.

Troubleshooting Guide (Self-Validating System)

To ensure the protocol is "self-validating," the operator must check these control points during every run:

-

Resolution Check: The resolution (

) between Impurity A (eluting early, ~3-4 min) and Oseltamivir (eluting ~10-12 min) must be -